N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a chlorinated aromatic compound under acidic conditions.
Synthesis of the thiazole ring: This involves the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Construction of the triazole ring:
Coupling reactions: The final step involves coupling the synthesized moieties using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chlorinated benzo[d]thiazole moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of benzo[d]thiazole, thiazole, and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6OS2/c1-7-6-17-15(24-7)22-8(2)12(20-21-22)13(23)19-14-18-10-4-3-9(16)5-11(10)25-14/h3-6H,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSRSRNLGPFJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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